molecular formula C14H15BrN2O B010766 1-(3-Bromopropyl)-3-(1-naphthyl)urea CAS No. 102434-38-8

1-(3-Bromopropyl)-3-(1-naphthyl)urea

Cat. No. B010766
M. Wt: 307.19 g/mol
InChI Key: GHYDOJRPDHMLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)-3-(1-naphthyl)urea, also known as BPU, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPU belongs to the family of urea derivatives and is commonly used as a research tool to investigate the mechanisms of various biological processes.

Mechanism Of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(1-naphthyl)urea involves its interaction with the active site of PKC. 1-(3-Bromopropyl)-3-(1-naphthyl)urea binds to the catalytic domain of PKC and inhibits its activity by preventing the transfer of phosphate groups to downstream substrates. This inhibition leads to the suppression of various cellular processes that are regulated by PKC.

Biochemical And Physiological Effects

1-(3-Bromopropyl)-3-(1-naphthyl)urea has been shown to have various biochemical and physiological effects on cells and tissues. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the activity of PKC. 1-(3-Bromopropyl)-3-(1-naphthyl)urea has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. Additionally, 1-(3-Bromopropyl)-3-(1-naphthyl)urea has been shown to have anti-inflammatory effects by inhibiting the activity of various inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

Advantages And Limitations For Lab Experiments

1-(3-Bromopropyl)-3-(1-naphthyl)urea has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. 1-(3-Bromopropyl)-3-(1-naphthyl)urea is also stable and can be stored for extended periods, making it a convenient tool for long-term experiments. However, 1-(3-Bromopropyl)-3-(1-naphthyl)urea has some limitations as well. It is a toxic compound and requires careful handling and disposal. Additionally, its inhibitory effect on PKC can be non-specific, leading to off-target effects.

Future Directions

There are several future directions for the research on 1-(3-Bromopropyl)-3-(1-naphthyl)urea. One of the potential applications of 1-(3-Bromopropyl)-3-(1-naphthyl)urea is in the treatment of cancer. Its ability to induce apoptosis in cancer cells and inhibit their growth makes it a promising candidate for further development as an anti-cancer drug. Additionally, the anti-inflammatory effects of 1-(3-Bromopropyl)-3-(1-naphthyl)urea make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to explore these potential applications of 1-(3-Bromopropyl)-3-(1-naphthyl)urea and to address its limitations as a research tool.

Synthesis Methods

The synthesis of 1-(3-Bromopropyl)-3-(1-naphthyl)urea involves the reaction of 1-naphthylamine with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The purity of the synthesized 1-(3-Bromopropyl)-3-(1-naphthyl)urea can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-(3-Bromopropyl)-3-(1-naphthyl)urea has been extensively used as a research tool to investigate the mechanisms of various biological processes. One of the primary applications of 1-(3-Bromopropyl)-3-(1-naphthyl)urea is in the study of protein kinase C (PKC) signaling pathways. PKC is a family of enzymes that play a crucial role in cellular signaling and regulation. 1-(3-Bromopropyl)-3-(1-naphthyl)urea has been shown to inhibit the activity of PKC, making it a valuable tool for studying the role of PKC in various biological processes such as cell proliferation, differentiation, and apoptosis.

properties

CAS RN

102434-38-8

Product Name

1-(3-Bromopropyl)-3-(1-naphthyl)urea

Molecular Formula

C14H15BrN2O

Molecular Weight

307.19 g/mol

IUPAC Name

1-(3-bromopropyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C14H15BrN2O/c15-9-4-10-16-14(18)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H2,16,17,18)

InChI Key

GHYDOJRPDHMLLI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr

Other CAS RN

102434-38-8

synonyms

1-(3-Bromopropyl)-3-(1-naphthyl)urea

Origin of Product

United States

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